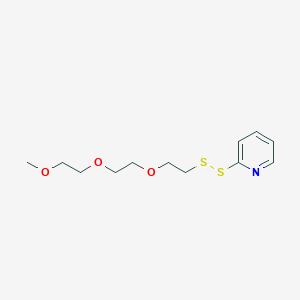

(2-pyridyldithio)-PEG3-OMe

Description

(2-Pyridyldithio)-PEG3-OMe is a heterobifunctional reagent featuring a methoxy-terminated polyethylene glycol (PEG3) spacer and a reactive 2-pyridyldithio group. The PEG3 chain enhances solubility and reduces steric hindrance in bioconjugation applications, while the pyridyldithio moiety enables disulfide bond formation with thiol groups (-SH) on proteins or other biomolecules. This compound is primarily used in antibody-drug conjugates (ADCs) and targeted drug delivery systems, where controlled release of payloads is critical .

Properties

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethyldisulfanyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-14-6-7-15-8-9-16-10-11-17-18-12-4-2-3-5-13-12/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGRXBGUOBTOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001197187 | |

| Record name | Pyridine, 2-[[2-[2-(2-methoxyethoxy)ethoxy]ethyl]dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001197187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144777-81-9 | |

| Record name | Pyridine, 2-[[2-[2-(2-methoxyethoxy)ethoxy]ethyl]dithio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144777-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-[[2-[2-(2-methoxyethoxy)ethoxy]ethyl]dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001197187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-pyridyldithio)-PEG3-OMe typically involves the reaction of a PEG derivative with a 2-pyridyldithio-containing reagent. One common method is the reaction of PEG3-OMe with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) under mild conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified by chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-pyridyldithio)-PEG3-OMe undergoes several types of chemical reactions, including:

Thiol-Disulfide Exchange: This is the most common reaction, where the 2-pyridyldithio group reacts with sulfhydryl groups (-SH) to form a disulfide bond and release pyridine-2-thione.

Reduction: The disulfide bond in the compound can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions:

Thiol-Disulfide Exchange: Typically carried out in phosphate-buffered saline (PBS) at pH 7-8.

Reduction: Performed using DTT or TCEP in a buffer solution at pH 7-8.

Major Products Formed:

Thiol-Disulfide Exchange: The major product is a disulfide-linked conjugate and pyridine-2-thione.

Reduction: The major product is the free thiol derivative of the compound.

Scientific Research Applications

Properties of (2-pyridyldithio)-PEG3-OMe

- Molecular Structure : The compound features a thiol (-SH) group that facilitates stable bond formation with other chemical entities, making it ideal for conjugation reactions.

- Flexibility and Solubility : The PEG chain enhances the solubility of the conjugated compounds in aqueous environments, which is crucial for biological applications.

Drug Delivery

This compound is widely used in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. Its applications include:

- Targeted Drug Delivery : Enhances the targeting efficacy of drugs by allowing for selective conjugation to targeting moieties.

- Controlled Release : The disulfide linkage can be cleaved in reducing environments (such as inside cells), enabling controlled release of drug payloads .

Protein Engineering

The compound plays a critical role in protein modification and stabilization:

- Protein Conjugation : Facilitates the attachment of PEG to proteins, reducing aggregation and enhancing stability.

- Enzyme Immobilization : Used in the immobilization of enzymes for biocatalysis, improving their activity and reusability .

Surface Modification

This compound is effective in modifying surfaces to enhance biocompatibility:

- Metal Surface Modification : It can be used to modify metal surfaces (e.g., gold and silver) to prevent non-specific protein adsorption, which is crucial for biosensor applications .

- Nanoparticle Coating : Enhances the stability and functionality of nanoparticles used in drug delivery systems .

Diagnostics

In diagnostics, this compound enhances assay performance:

- Biosensors : Improves specificity and sensitivity of biosensors by providing a stable platform for immobilizing biomolecules.

- Diagnostic Reagents : Used in the development of reagents that require stable conjugation with proteins or antibodies .

Case Study 1: Targeted Drug Delivery Systems

A study demonstrated the use of this compound in constructing targeted drug delivery systems for cancer therapy. The compound facilitated the conjugation of anticancer drugs to tumor-targeting antibodies, resulting in improved therapeutic efficacy and reduced side effects compared to non-targeted systems.

Case Study 2: Protein Stabilization

Research highlighted the use of this compound for stabilizing therapeutic proteins. By attaching PEG chains to monoclonal antibodies, researchers observed enhanced solubility and reduced immunogenicity, leading to prolonged circulation times in vivo.

Mechanism of Action

The mechanism of action of (2-pyridyldithio)-PEG3-OMe involves the formation of a disulfide bond with sulfhydryl groups on target molecules. The 2-pyridyldithio group reacts with thiol groups to form a stable disulfide linkage, releasing pyridine-2-thione as a byproduct. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.

Comparison with Similar Compounds

Functional Group Reactivity and Stability

a. SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)

- Structure : Contains an NHS ester (reacts with amines) and a pyridyldithio group (reacts with thiols) without a PEG spacer.

- Applications : Widely used for protein-protein conjugation and thiolation due to its heterobifunctionality .

- Its NHS ester is also less stable during storage compared to the methoxy terminus of (2-pyridyldithio)-PEG3-OMe .

b. (2-Pyridyldithio)-PEG1-Hydrazine

- Structure : Features a shorter PEG1 spacer and a hydrazine group for conjugation with carbonyl-containing molecules.

- Applications : Used in ADCs for controlled drug release via disulfide cleavage .

- Comparison : The shorter PEG1 spacer may limit solubility and increase steric hindrance compared to PEG3. However, it allows faster drug release due to reduced spacer length .

c. (2-Pyridyldithio)-PEG4 Acid

- Structure : Incorporates a longer PEG4 chain and a carboxylic acid terminus.

- Applications: Suitable for conjugations requiring extended spacer lengths, such as nanoparticle functionalization .

- Comparison : The PEG4 spacer offers enhanced solubility and flexibility over PEG3, but the carboxylic acid group may require activation (e.g., EDC/NHS) for conjugation, unlike the "click-ready" methoxy group in this compound .

d. MeO-PEG-N3

- Structure : Methoxy-terminated PEG3 with an azide group for click chemistry.

- Applications : Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

- Comparison: While both share a PEG3-methoxy structure, MeO-PEG-N3 lacks the pyridyldithio group, making it unsuitable for disulfide-based conjugation.

Biological Activity

(2-Pyridyldithio)-PEG3-OMe is a compound that has gained attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications in drug delivery and therapeutic interventions. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound consists of a polyethylene glycol (PEG) backbone with a pyridyldithio functional group. This structure facilitates various interactions with biological molecules, enhancing its utility in therapeutic applications.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that certain dithio compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Case Study:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated an IC50 value of approximately 30 µM across multiple tested cell lines, indicating potent antiproliferative effects (Table 1).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LAPC4 | 30 | Induction of apoptosis |

| PC3 | 30 | Inhibition of AKT pathway |

| C4-2 | 30 | Modulation of cell cycle progression |

The biological activity of this compound can be attributed to several mechanisms:

- S-Nitrosylation : The compound can participate in S-nitrosylation reactions, influencing protein function and cellular signaling pathways involved in inflammation and apoptosis .

- Targeting Specific Enzymes : It has been shown to effectively bind to specific enzymes, enhancing the stability and efficacy of therapeutic agents through site-specific conjugation methods .

- Modulation of Lipid Metabolism : Similar compounds have been reported to influence lipid metabolism by regulating neuroinflammation pathways, which may also apply to this compound .

In Vivo Studies

In vivo studies using murine models have demonstrated that this compound can significantly reduce tumor volume in xenograft models. The treatment resulted in a marked decrease in phosphorylated AKT levels, indicating effective inhibition of survival pathways in cancer cells.

Table 2: In Vivo Efficacy

| Treatment Group | Tumor Volume Reduction (%) | p-AKT Levels (Relative) |

|---|---|---|

| Control | - | 1.0 |

| This compound | 50 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.